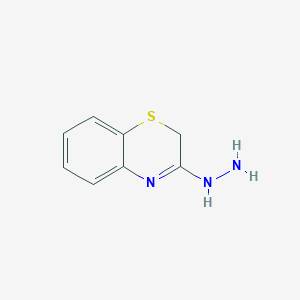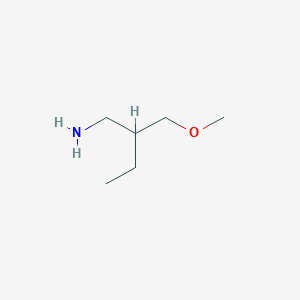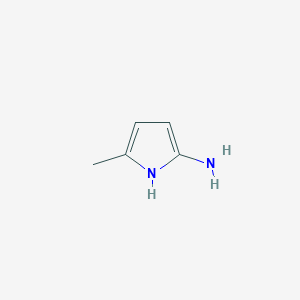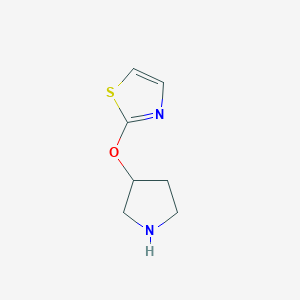
H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 H-DL-精氨酸-甘氨酸-DL-酪氨酸-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH 是一种由七个氨基酸组成的合成肽:精氨酸、甘氨酸、酪氨酸、丙氨酸、亮氨酸和甘氨酸。 该肽序列以其作为竞争性环状腺苷单磷酸 (cAMP) 依赖性蛋白激酶抑制剂的作用而闻名 .
准备方法
合成路线和反应条件
H-DL-精氨酸-甘氨酸-DL-酪氨酸-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH 的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程包括:
偶联: 每个氨基酸都被活化并偶联到树脂结合的肽链上。
脱保护: 氨基酸上的临时保护基被移除以允许下一个偶联步骤。
裂解: 完成的肽从树脂上裂解下来并被纯化。
工业生产方法
在工业环境中,H-DL-精氨酸-甘氨酸-DL-酪氨酸-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH 的生产可能涉及使用自动肽合成仪进行大规模 SPPS。这确保了肽的高纯度和高产量。该过程针对效率进行了优化,包括使用高效液相色谱 (HPLC) 等高通量纯化技术。
化学反应分析
反应类型
H-DL-精氨酸-甘氨酸-DL-酪氨酸-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH: 可以发生各种化学反应,包括:
氧化: 酪氨酸残基可以被氧化形成二酪氨酸。
还原: 如果存在,二硫键可以被还原成游离硫醇。
取代: 氨基酸残基可以被其他官能团取代以修饰肽的性质。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。
取代: 取决于所需的修饰,各种试剂,例如用于偶联反应的碳二亚胺。
形成的主要产物
氧化: 形成二酪氨酸或其他氧化衍生物。
还原: 从二硫键形成游离硫醇。
取代: 具有改变的官能团的修饰肽。
科学研究应用
H-DL-精氨酸-甘氨酸-DL-酪氨酸-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH: 有几种科学研究应用:
化学: 用作研究蛋白激酶抑制和肽合成技术模型肽。
生物学: 研究其在涉及 cAMP 依赖性蛋白激酶的细胞信号通路中的作用。
医学: 在蛋白激酶活性失调的疾病中具有潜在的治疗应用。
工业: 用于开发基于肽的药物和生化测定法。
作用机制
化合物 H-DL-精氨酸-甘氨酸-DL-酪氨酸-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH 通过抑制 cAMP 依赖性蛋白激酶发挥作用。它与天然底物竞争结合到激酶的活性位点,从而阻止目标蛋白的磷酸化。 这种抑制调节由 cAMP 信号通路调节的各种细胞过程 .
相似化合物的比较
类似化合物
H-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH: 具有类似抑制特性的较短肽。
H-精氨酸-甘氨酸-酪氨酸-丙氨酸-亮氨酸-甘氨酸-OH: 另一种具有略微不同的序列但具有类似功能的肽。
独特性
H-DL-精氨酸-甘氨酸-DL-酪氨酸-DL-丙氨酸-DL-亮氨酸-甘氨酸-OH: 由于其特定的序列而具有独特性,该序列为 cAMP 依赖性蛋白激酶提供了独特的结合亲和力和抑制特征。 这使其成为研究激酶活性和开发针对激酶的治疗方法的宝贵工具 .
属性
IUPAC Name |
2-[[2-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKYHDUWYQJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)



![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)



![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)


